Welcome to the BenchChem Online Store!
molecular formula C9H14O B8583667 3-(Prop-1-en-2-yl)hex-5-en-2-one CAS No. 75565-72-9

3-(Prop-1-en-2-yl)hex-5-en-2-one

Cat. No. B8583667
M. Wt: 138.21 g/mol
InChI Key: CYADUMHCSVBUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04282372

Procedure details

2.5 Grams of sodium acetate was added at 30° C. to a mixture of 3-allyl-4-methyl-pent-4-en-2-one (5.0 g) and dichloromethane (100 ml), and then a 9% peracetic acid solution (153 g) was added dropwise thereto over 1 hour. After stirring at 30° C. for 4 hours, the reaction solution was treated in the same manner as in Example 3 to obtain 1.20 g of pure 3-allyl-4-methyl-4,5-epoxy-pentan-2-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
peracetic acid
Quantity
153 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])(=[O:3])C.[Na+].[CH2:6]([CH:9]([C:13]([CH3:15])=[CH2:14])[C:10](=[O:12])[CH3:11])[CH:7]=[CH2:8].C(OO)(=O)C>ClCCl>[CH2:6]([CH:9]([C:13]1([CH3:15])[O:3][CH2:14]1)[C:10](=[O:12])[CH3:11])[CH:7]=[CH2:8] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
C(C=C)C(C(C)=O)C(=C)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
peracetic acid
Quantity
153 g
Type
reactant
Smiles
C(C)(=O)OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
After stirring at 30° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction solution was treated in the same manner as in Example 3

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)C(C(C)=O)C1(CO1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.